3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

概述

描述

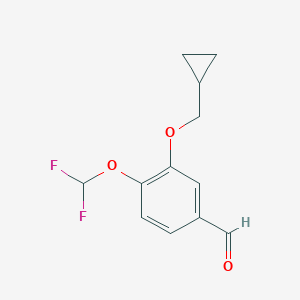

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 151103-09-2) is a substituted benzaldehyde derivative with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol. Its structure features a benzaldehyde core substituted at the 3-position with a cyclopropylmethoxy group (-OCH₂C₃H₅) and at the 4-position with a difluoromethoxy group (-OCF₂H) (Figure 1). These substituents confer unique electronic and steric properties: the cyclopropylmethoxy group introduces rigidity due to the strained cyclopropane ring, while the difluoromethoxy group acts as a strong electron-withdrawing moiety, enhancing stability and reactivity .

This compound is a critical intermediate in synthesizing Roflumilast (a PDE4 inhibitor for COPD/asthma) and other pharmaceuticals. Its aldehyde functionality enables nucleophilic additions, forming imines or heterocycles for drug development . Physical properties include a melting point of 37–38°C, boiling point of 331.3°C (760 mmHg), and density of 1.277 g/cm³ .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde typically involves the following steps:

Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate base and a halogenating agent to form cyclopropylmethoxy halide.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be achieved through a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

化学反应分析

Oxidation to Carboxylic Acid

The aldehyde group undergoes efficient oxidation to form 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, a key precursor in Roflumilast synthesis.

Reaction Conditions and Yields

| Reagent System | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Sulfamic acid + NaClO₂ | Glacial acetic acid | 0–20°C | 85–97% | 99.68% | |

| H₂O₂ + KOH | Methanol | 65°C | 97% | N/A | |

| mCPBA (metachloroperbenzoic acid) | Acetic acid | 100–110°C | 90% | ≥95% |

Mechanism : The oxidation proceeds via nucleophilic attack on the aldehyde carbonyl, forming a hydrate intermediate that is further oxidized to the carboxylic acid. Sulfamic acid acts as a catalyst to mitigate over-oxidation .

Nucleophilic Substitution at the Aldehyde Group

The aldehyde participates in condensation reactions, forming imines or hydrazones. For example:

-

Schiff Base Formation : Reacts with amines (e.g., 3,5-dichloropyridin-4-amine) under acidic conditions to yield intermediates for Roflumilast .

Typical Procedure :

-

Combine equimolar aldehyde and amine in ethanol.

-

Add catalytic acetic acid; reflux at 80°C for 6–8 hours.

Reduction to Alcohol

Though not explicitly documented in provided sources, standard borohydride reduction protocols apply:

-

Reagents : NaBH₄ or LiAlH₄ in THF/MeOH.

-

Expected Product : 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzyl alcohol.

Stability Under Synthetic Conditions

-

Thermal Stability : Stable up to 70°C in DMSO during alkylation reactions .

-

Acid/Base Sensitivity : The difluoromethoxy group resists hydrolysis under mild conditions (pH 2–12) .

Industrial-Scale Optimization

科学研究应用

Pharmaceutical Applications

1. Roflumilast Synthesis:

- Role as an Intermediate: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a critical intermediate in the synthesis of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 inhibitors have been shown to reduce inflammation and relax bronchial smooth muscle, making them effective in treating respiratory diseases like COPD and asthma .

- Synthetic Pathway: The synthesis involves several steps:

2. Environmental Considerations:

- The synthetic methods developed for producing this compound emphasize environmentally friendly processes, utilizing non-toxic reagents and mild conditions, which are suitable for industrial production .

Case Studies

Case Study 1: Synthesis Efficiency

- A study by Lin et al. (2013) demonstrated a convenient method for synthesizing roflumilast from this compound. The total yield achieved was approximately 68.3%, with a purity level of 99.2%, indicating high efficiency and suitability for large-scale production .

Case Study 2: PDE4 Inhibition

- Research has shown that compounds derived from this compound exhibit significant PDE4 inhibition, which correlates with reduced inflammatory responses in preclinical models. This positions it as a promising candidate for further development in respiratory therapies .

Summary of Applications

| Application | Description |

|---|---|

| Roflumilast Intermediate | Key intermediate in the synthesis of roflumilast, a PDE4 inhibitor. |

| Environmental Protection | Synthetic methods prioritize low toxicity and environmental safety. |

| Preclinical Studies | Demonstrated efficacy in reducing inflammation related to respiratory diseases. |

作用机制

The mechanism of action of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

相似化合物的比较

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Substituent Effects :

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) in the target compound enhances electrophilicity at the aldehyde group compared to analogs like 4-(cyclopropylmethoxy)benzaldehyde (S5), which lacks electron-withdrawing substituents . This increases reactivity in nucleophilic additions.

- Steric Effects : The cyclopropylmethoxy group imposes greater steric hindrance than methoxy (-OCH₃) or phenethoxy (-OCH₂CH₂C₆H₅) groups, influencing regioselectivity in reactions .

Table 3: PDE4 Inhibitor Potency Comparison

| Compound/Intermediate | IC₅₀ (PDE4 Inhibition) | Key Structural Features |

|---|---|---|

| Roflumilast (derived from target compound) | 0.8 nM | -OCF₂H (4), -OCH₂C₃H₅ (3), benzamide |

| CHF6001 | 0.3 nM | -OCF₂H (4), -OCH₂C₃H₅ (3), methylsulfonamido |

| Cilomilast | 40–3000 nM | Methoxy substituents |

Activity Insights :

- The difluoromethoxy and cyclopropylmethoxy groups in the target compound’s derivatives (e.g., Roflumilast) enhance PDE4 binding affinity compared to methoxy-substituted analogs like cilomilast .

- CHF6001 , a derivative with a methylsulfonamido group, shows higher potency (IC₅₀ = 0.3 nM) than Roflumilast, highlighting the role of additional electron-withdrawing groups .

Physicochemical and Stability Properties

Key Observations :

- The target compound’s LogP (2.1) reflects moderate lipophilicity, balancing membrane permeability and solubility. Analogs with trifluoromethoxy groups exhibit higher LogP, reducing aqueous solubility .

- Thermal stability correlates with substituent electronegativity: difluoromethoxy and trifluoromethoxy groups enhance decomposition resistance compared to methoxy .

生物活性

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD) and asthma. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde core substituted with a cyclopropylmethoxy group and a difluoromethoxy group. These substitutions are crucial as they influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : CHFO

- Molecular Weight : 256.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, this compound can reduce inflammation and bronchoconstriction, making it beneficial for respiratory conditions.

Pharmacological Applications

Study on PDE4 Inhibition

A study highlighted the role of this compound as a selective inhibitor of the PDE4 enzyme. It was found to effectively lower inflammatory markers in vitro, indicating its potential therapeutic effects in chronic respiratory diseases .

Synthesis and Biological Evaluation

Research involving the synthesis of this compound showed that modifications to its structure could enhance its biological activity. The introduction of difluoromethoxy groups was linked to improved potency against PDE4 compared to similar compounds lacking these substituents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Cyclopropylmethoxy)benzaldehyde | Lacks difluoromethoxy group | Lower anti-inflammatory activity |

| 4-(Difluoromethoxy)benzaldehyde | Lacks cyclopropylmethoxy group | Moderate anti-inflammatory activity |

The unique combination of cyclopropyl and difluoromethoxy groups in this compound enhances its reactivity and biological efficacy compared to its analogs.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde?

The compound is synthesized via a multi-step process. A key method involves the condensation of a benzaldehyde derivative with chlorodifluoromethane under basic conditions (NaOH) using benzyltrimethylammonium chloride (BTMA) as a phase-transfer catalyst in a dioxane/water solvent system. Subsequent oxidation yields the final product . Alternative approaches include nucleophilic substitution reactions on pre-functionalized benzaldehyde scaffolds, as seen in analogous syntheses of fluorinated benzaldehyde derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization typically employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclopropyl/difluoromethoxy group integration .

- FTIR : Identification of functional groups (e.g., C=O stretch at ~1700 cm) and fluorinated moieties .

- HRMS : High-resolution mass spectrometry for molecular weight validation and isotopic pattern analysis of fluorine-containing species .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound is a critical intermediate in synthesizing Roflumilast , a phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). Its difluoromethoxy and cyclopropylmethoxy groups enhance metabolic stability and binding affinity to PDE4 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

- Catalyst Selection : BTMA improves phase transfer in biphasic systems, enhancing reaction efficiency .

- Solvent Systems : Dioxane/water mixtures balance solubility and reactivity. Polar aprotic solvents (e.g., THF) may improve nucleophilic substitution steps .

- Temperature Control : Controlled reflux (e.g., 80–100°C) minimizes side reactions during condensation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures increases purity (>97%) .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | BTMA (0.1 eq) | +15% |

| Solvent | Dioxane/HO (3:1) | +20% |

| Temperature | 85°C (reflux) | +10% |

Q. How does the difluoromethoxy group influence the compound’s reactivity and bioactivity?

- Reactivity : The electron-withdrawing nature of the difluoromethoxy group activates the benzaldehyde core toward nucleophilic attack, facilitating subsequent derivatization (e.g., amidation in Roflumilast synthesis) .

- Bioactivity : Fluorine atoms enhance lipophilicity and metabolic stability, improving pharmacokinetic properties. Comparative studies show non-fluorinated analogs exhibit reduced PDE4 inhibition (IC >10 μM vs. 0.8 nM for Roflumilast) .

Q. What strategies address low solubility in biological assays?

- Derivatization : Conversion to prodrugs (e.g., ester derivatives) enhances aqueous solubility .

- Co-solvents : Use of DMSO or PEG-based solvents (<5% v/v) improves dissolution without cytotoxicity .

- Nanoparticle Formulation : Encapsulation in liposomes or polymeric nanoparticles increases bioavailability .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for fluorinated benzaldehyde derivatives?

Discrepancies often arise from:

- Purity of Starting Materials : Impurities in chlorodifluoromethane reduce condensation efficiency .

- Oxygen Sensitivity : Fluorinated intermediates may degrade under aerobic conditions, necessitating inert atmospheres .

- Analytical Methods : Varying HPLC/GC calibration standards can lead to yield overestimation. Cross-validation via F NMR is recommended .

Q. Methodological Guidance

Designing derivatives for structure-activity relationship (SAR) studies:

- Substituent Variation : Replace cyclopropylmethoxy with bulkier groups (e.g., tert-butoxy) to assess steric effects on PDE4 binding .

- Isosteric Replacement : Substitute difluoromethoxy with trifluoromethoxy or methanesulfonyl to evaluate electronic effects .

- Bioisosteres : Use tetrazoles or oxadiazoles as carboxylic acid mimics to modulate solubility .

属性

IUPAC Name |

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVVCELVGCPYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597012 | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151103-09-2 | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151103-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。